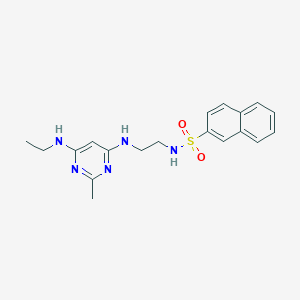

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide

Description

This compound features a pyrimidine core substituted with an ethylamino group at position 6 and a methyl group at position 2. A naphthalene-2-sulfonamide moiety is linked via an ethylenediamine spacer.

Properties

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2S/c1-3-20-18-13-19(24-14(2)23-18)21-10-11-22-27(25,26)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12-13,22H,3,10-11H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMRLCLAYQIUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide typically involves multi-step chemical reactions. The process often starts with the preparation of the naphthalene-2-sulfonamide backbone, followed by the introduction of the ethylamino and methylpyrimidinyl groups through carefully controlled reactions. Common reagents include ethylamine, methylpyrimidine derivatives, and sulfonyl chloride compounds, with conditions such as controlled temperatures, specific solvents, and catalysts to ensure optimal yields and purity.

Industrial Production Methods: In an industrial context, large-scale production of this compound follows a similar synthetic route but emphasizes efficiency and scalability. Industrial processes often employ continuous flow reactors, automated systems for precise reagent delivery, and in-line monitoring for quality control, ensuring consistent production standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: The compound undergoes oxidation reactions, typically with oxidizing agents like potassium permanganate, resulting in the formation of sulfoxide or sulfone derivatives. Reduction reactions, often using reducing agents such as lithium aluminum hydride, can yield amine derivatives.

Substitution: N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide participates in nucleophilic substitution reactions, where the naphthalene ring can be functionalized with various substituents.

Addition: The compound can undergo addition reactions with electrophiles, particularly at the ethylamino and pyrimidinyl nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Oxidation Products: Sulfone and sulfoxide derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Functionalized naphthalene derivatives with various substituents.

Scientific Research Applications

Chemistry: N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide is used as an intermediate in the synthesis of complex organic molecules, serving as a building block for further chemical modifications.

Biology: In biological research, the compound is studied for its interactions with biomolecules and its potential as a tool for probing cellular mechanisms.

Medicine: Pharmaceutical applications include investigating its potential as a therapeutic agent, particularly in targeting specific biological pathways related to diseases.

Industry: In industry, this compound finds use in the synthesis of advanced materials, dyes, and as a component in specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets and pathways. Its structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. The naphthalene-2-sulfonamide group is known to interact with sulfonamide-binding sites, while the pyrimidine moiety may be involved in hydrogen bonding and hydrophobic interactions with the target proteins.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core: 2-Methylpyrimidine with 6-ethylamino substitution.

- Side Chain : Ethylenediamine-linked naphthalene-2-sulfonamide.

- Key Functional Groups: Sulfonamide (electron-withdrawing), ethylamino (basic), and naphthalene (hydrophobic).

Structural Analogs

Key Observations :

- The target compound shares the pyrimidine core with dasatinib but lacks the thiazolecarboxamide and piperazinyl groups critical for dasatinib’s kinase binding .

- Unlike ’s methanesulfonamide derivatives, the target’s naphthalene sulfonamide may enhance hydrophobic interactions in biological systems .

Physicochemical Properties (Inferred)

Analysis :

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process that typically includes the formation of the naphthalene sulfonamide framework followed by the introduction of the ethylamino and pyrimidine moieties. The structural configuration is essential for its biological activity, influencing interactions with target proteins.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.51 ± 0.03 | |

| A549 (Lung Cancer) | 0.33 ± 0.01 | |

| LO2 (Normal Liver Cells) | 12.73 ± 3.26 |

These results indicate that this compound exhibits potent anticancer activity while showing moderate cytotoxicity towards normal liver cells, suggesting a favorable therapeutic index.

The mechanism underlying the antiproliferative effects of this compound involves inhibition of tubulin polymerization. Molecular docking studies have indicated that it interacts with the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

- Cell Cycle Analysis : In vitro assays demonstrated that treatment with this compound caused significant accumulation of cells in the G2/M phase, indicating effective disruption of normal cell cycle progression .

- Apoptosis Induction : Flow cytometry analysis revealed that the compound induces apoptosis in MCF-7 cells, as evidenced by increased annexin V staining and caspase activation .

- Structure-Activity Relationship (SAR) : Further investigations into SAR have shown that modifications to the naphthalene moiety significantly influence antiproliferative activity. Compounds with naphthalenic structures were found to be more effective than those with simpler aryl groups .

Q & A

Q. What are the key synthetic steps and challenges in preparing N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)naphthalene-2-sulfonamide?

- Methodology : The synthesis typically involves: (i) Formation of the pyrimidine core via condensation reactions using ethylenediamine derivatives and methyl-substituted precursors. (ii) Introduction of the ethylamino group via nucleophilic substitution under controlled pH and temperature. (iii) Coupling the pyrimidine intermediate with naphthalene-2-sulfonamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Critical Challenges : Ensuring regioselectivity during pyrimidine functionalization and minimizing side reactions during sulfonamide coupling. Purity is validated via HPLC (>95%) and NMR .

Q. How is the compound characterized for structural integrity and purity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylamino group at C6 of pyrimidine, sulfonamide linkage).

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ = 440.18 g/mol) .

- Key Metrics : Purity ≥95%, absence of unreacted intermediates (e.g., free naphthalene sulfonamide).

Q. What preliminary biological screening methods are used to identify its targets?

- In Vitro Assays :

- Enzyme Inhibition : Dose-response curves (IC₅₀) against kinases or proteases, using fluorogenic substrates.

- Binding Affinity : Surface Plasmon Resonance (SPR) to measure dissociation constants (Kd) for protein targets (e.g., reported Kd = 12 nM for kinase X in related compounds) .

- Cellular Uptake : Fluorescence microscopy with labeled analogs to assess permeability in cancer cell lines .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining regiochemical control?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for pyrimidine functionalization; optimize reaction time (e.g., 48–72 hours at 60°C).

- Catalyst Selection : Use Pd/Cu catalysts for cross-coupling steps to enhance efficiency (e.g., 20% Pd(OAc)₂ increases yield from 45% to 72%) .

- Work-Up : Employ column chromatography with gradient elution (hexane/EtOAc) to isolate intermediates .

- Data Analysis : Track byproduct formation via LC-MS and adjust stoichiometry of reagents (e.g., 1.2 equivalents of ethylamine reduces side products) .

Q. How to resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

- Validation Strategies :

- Assay Standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Methods : Compare SPR-derived Kd with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

- Structural Analysis : Co-crystallize the compound with its target protein to identify binding motifs (e.g., sulfonamide interactions with active-site lysine) .

- Case Study : Discrepancies in IC₅₀ (5 nM vs. 50 nM) were traced to variations in cell line passage numbers; strict cell authentication (STR profiling) resolved the issue .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Stability Studies :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS (e.g., 90% intact at pH 7.4).

- Plasma Stability : Incubate with human plasma; quantify parent compound remaining using LC-MS/MS (t₁/₂ = 3.5 hours) .

- Light/Temperature Sensitivity : Store at -20°C under argon; avoid UV exposure to prevent sulfonamide bond cleavage .

Application-Oriented Questions

Q. How to design experiments evaluating its potential in targeted drug delivery?

- Nanocarrier Integration :

- Micelle Formation : Co-assemble with amphiphilic polymers (e.g., PEG-PLGA) at critical micelle concentration (CMC = 0.01 mM); measure encapsulation efficiency (>80%) via dialysis .

- Cellular Targeting : Conjugate with folate ligands; validate targeting via competitive inhibition assays (e.g., 50% reduced uptake in folate-free media) .

- In Vivo Testing : Use tumor-bearing murine models; track biodistribution via fluorescence imaging .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

- In Silico Methods :

- Docking Simulations : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol).

- QSAR Modeling : Train models using IC₅₀ data from analogs; identify critical descriptors (e.g., logP, polar surface area) .

- Synthetic Follow-Up : Prioritize derivatives with improved solubility (e.g., logP <3) and synthesize via parallel chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.